molecular formula C3H7FO B3043494 (2R)-2-Fluoropropan-1-ol CAS No. 876747-18-1

(2R)-2-Fluoropropan-1-ol

Cat. No. B3043494
CAS RN: 876747-18-1
M. Wt: 78.09 g/mol
InChI Key: WKXZJCKWUCBECD-GSVOUGTGSA-N
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Description

(2R)-2-Fluoropropan-1-ol, also known as 2-fluoropropanol, is a colorless, volatile, and flammable liquid that is used in a variety of laboratory applications. It is a chiral compound with a wide range of physical and chemical properties due to its unique structure. It has been used as a solvent in organic synthesis, a reagent in various reactions, and a catalyst in the production of various compounds. In addition, its unique properties have been used to study the mechanism of action of various enzymes, proteins, and other biomolecules.

Scientific Research Applications

SEI Formation in Lithium-Ion Batteries

(2R)-2-Fluoropropan-1-ol and its derivatives, such as 1-fluoropropane-2-one, have been explored for their applications in enhancing the performance of lithium-ion batteries. Research indicates that fluoroacetone (FA), a derivative, serves as an effective solid electrolyte interface (SEI) forming additive in propylene carbonate-based electrolytes on graphite electrodes. This SEI formation is crucial for improving the first cycle efficiency, high rate performance, and long-term cycling stability of lithium-ion batteries. The additive enables stable cycling at high capacities with excellent capacity retention, demonstrating the potential of (2R)-2-Fluoropropan-1-ol derivatives in battery technology (Krämer et al., 2012).

Intramolecular Hydrogen Bonding

The impact of fluorination on hydrogen bonding, particularly in the context of (2R)-2-Fluoropropan-1-ol and its derivatives, has been a subject of investigation. Fluorination affects the hydrogen-bond (HB) properties of adjacent functional groups and the HB-accepting capacity of fluorine itself. Studies have shown the occurrence of OH⋅⋅⋅F intramolecular hydrogen bonds (IMHBs) in acyclic saturated γ-fluorohydrins, even in compounds as simple as 3-fluoropropan-1-ol. These findings highlight the nuanced influence of fluorination on the structural and electronic properties of molecules, providing insights valuable for the rational design of fluorinated compounds in various scientific fields (Linclau et al., 2015).

Radiosynthesis and Bioimaging Applications

Research into the radiosynthesis of fluorine-18 labeled compounds, including derivatives of (2R)-2-Fluoropropan-1-ol, has opened avenues for their application in bioimaging. For example, an efficient method for fluorine-18 labeling of beta-blockers possessing the propanolamine moiety demonstrates the synthetic versatility of these compounds. These fluorinated derivatives, including [(18)F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, have been developed with potential applications in positron emission tomography (PET) imaging. Such advancements underscore the role of (2R)-2-Fluoropropan-1-ol derivatives in the development of novel diagnostic tools in medicine (Stephenson et al., 2008).

Chemical Synthesis and Medicinal Chemistry

(2R)-2-Fluoropropan-1-ol and its derivatives find applications in chemical synthesis and medicinal chemistry. For instance, microwave-assisted ring opening of epoxides using (2R)-2-Fluoropropan-1-ol derivatives has been utilized to create libraries of beta-amino alcohols with potential anti-malaria activities. This synthesis approach offers a rapid and efficient route to a broad range of compounds, highlighting the utility of (2R)-2-Fluoropropan-1-ol derivatives in drug discovery and development processes (Robin et al., 2007).

properties

IUPAC Name

(2R)-2-fluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZJCKWUCBECD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Fluoropropan-1-ol

CAS RN

876747-18-1
Record name (2R)-2-Fluoropropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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